molecular formula C15H25N5O20P4 B1245869 phosphoribosyl-ATP

phosphoribosyl-ATP

Cat. No.: B1245869
M. Wt: 719.28 g/mol
InChI Key: RKNHJBVBFHDXGR-KEOHHSTQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-phospho-beta-D-ribosyl)-ATP is a 1-(5-phospho-D-ribosyl)-ATP in which the 5-phospho-D-ribosyl residue has beta-configuration at the anomeric centre. It is a conjugate acid of a 1-(5-phospho-beta-D-ribosyl)-ATP(6-).

Scientific Research Applications

Molecular Oncology and Mitochondrial Dysfunction

  • Phosphoribosyl-ATP is involved in the cellular processes that may contribute to carcinogenesis, particularly through its role in mitochondrial dysfunction. Alterations in mitochondrial DNA, which can affect ATP production, have been identified as common features in malignant cells, suggesting a potential link between this compound pathways and cancer development (Czarnecka et al., 2010).

Energy Metabolism Reprogramming

  • This compound is also crucial in the context of energy metabolism reprogramming in cancer cells. Studies have shown that the ATPase Inhibitory Factor 1 (IF1), a regulator of mitochondrial ATP synthase, can lead to a shift towards glycolysis for ATP production in cancer cells, demonstrating the complex role of this compound in cellular energy metabolism (García-Aguilar & Cuezva, 2018).

Biotechnological Applications

  • In biotechnology, this compound is part of the exploration of aqueous two-phase systems (ATPS) for the separation and purification of biomolecules. This highlights its role in developing more efficient and environmentally friendly industrial processes (Yau et al., 2015).

Hygiene and Public Health

  • The role of ATP in assessing hygiene risks in various environments, including food industry and water treatment facilities, underscores the broader public health applications of understanding this compound metabolism. ATP measurements provide quick indicative data for microbial and organic contamination, highlighting its importance beyond basic biological research (Pistelok et al., 2016).

Metabolic Engineering

  • In metabolic engineering, this compound is considered in strategies aimed at enhancing ATP supply to improve bioproduction yields. This involves optimizing ATP-generating pathways, highlighting its significance in the development of engineered cell factories (Hara & Kondo, 2015).

Properties

Molecular Formula

C15H25N5O20P4

Molecular Weight

719.28 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

RKNHJBVBFHDXGR-KEOHHSTQSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O

synonyms

phosphoribosyl ATP
phosphoribosyladenosine triphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phosphoribosyl-ATP
Reactant of Route 2
Reactant of Route 2
phosphoribosyl-ATP
Reactant of Route 3
phosphoribosyl-ATP
Reactant of Route 4
phosphoribosyl-ATP
Reactant of Route 5
phosphoribosyl-ATP
Reactant of Route 6
phosphoribosyl-ATP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.